molecular formula C7H10Cl2N2O3 B1382898 2-Amino-6-methoxy-nicotinic acid dihydrochloride CAS No. 1373223-61-0

2-Amino-6-methoxy-nicotinic acid dihydrochloride

Cat. No. B1382898
M. Wt: 241.07 g/mol
InChI Key: PHTVOHMIAIAKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-methoxy-nicotinic acid dihydrochloride is a chemical compound with the CAS Number: 1373223-61-0. It has a linear formula of C7H10Cl2N2O3 . The compound is an off-white solid .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-methoxy-nicotinic acid dihydrochloride can be represented by the InChI code: 1S/C7H8N2O3.2ClH/c1-12-5-3-2-4(7(10)11)6(8)9-5;;/h2-3H,1H3,(H2,8,9)(H,10,11);2*1H . This indicates that the compound consists of a nicotinic acid core with an amino group at the 2-position and a methoxy group at the 6-position.


Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-6-methoxy-nicotinic acid dihydrochloride is 241.07 g/mol . The compound is an off-white solid and is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Crystallographic Studies

2-Amino-6-methoxy-nicotinic acid dihydrochloride has been studied for its properties in crystallography. Research on similar compounds, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, highlights their unique molecular conformations and crystal structures, which are significantly different despite their almost identical constitution, configuration, and conformation (Cobo, Glidewell, Low, & Orozco, 2008).

Synthesis and Chemical Transformation

Applications in Herbicide Development

Nicotinic acid derivatives have been explored for their herbicidal properties. A study on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrated significant herbicidal activity against certain plants. This research could pave the way for the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Medical Imaging Applications

In medical imaging, derivatives of 2-Amino-6-methoxy-nicotinic acid dihydrochloride have been synthesized for use as radioligands in studying nicotinic acetylcholine receptors through positron-emission tomography. This application demonstrates the potential of these compounds in neuroscientific research and diagnostics (Yi Zhang et al., 2004).

Enzymatic Reactions and Microbial Metabolism

Studies have also focused on the enzymatic reactions involving nicotinic acid derivatives. For instance, the oxidation of nicotinic acid by Bacillus species and the purification and characterization of nicotinic acid dehydrogenase from Pseudomonas fluorescens reveal the biochemical pathways and microbial involvement in the metabolism of these compounds (Hirschberg & Ensign, 1971); (Hurh, Yamane, & Nagasawa, 1994).

Safety And Hazards

The safety information for 2-Amino-6-methoxy-nicotinic acid dihydrochloride indicates that it has the signal word "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-amino-6-methoxypyridine-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.2ClH/c1-12-5-3-2-4(7(10)11)6(8)9-5;;/h2-3H,1H3,(H2,8,9)(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTVOHMIAIAKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methoxy-nicotinic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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